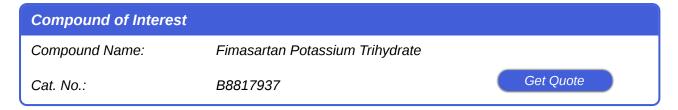


Application Note: UV Spectrophotometry for the Quantification of Fimasartan Potassium Trihydrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative determination of **Fimasartan Potassium Trihydrate** in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method is simple, rapid, cost-effective, and can be readily implemented for routine quality control analysis. The protocols described herein are based on established and validated methods, ensuring accuracy and precision in line with ICH guidelines.

Introduction

Fimasartan Potassium Trihydrate is a non-peptide angiotensin II receptor antagonist employed in the management of hypertension.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Fimasartan. UV-Visible spectrophotometry offers a straightforward and accessible technique for its quantification. This application note outlines the necessary procedures, including solvent selection, determination of maximum absorbance, and method validation.

Principle



The fundamental principle behind this method is the measurement of the absorption of ultraviolet radiation by **Fimasartan Potassium Trihydrate** at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a sample solution, the concentration of Fimasartan can be determined by referencing a calibration curve prepared from standard solutions of known concentrations.

Instrumentation and Reagents

- Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells is required.[2]
- Reagents and Chemicals:
 - Fimasartan Potassium Trihydrate reference standard
 - Methanol (HPLC or analytical grade)
 - Distilled Water
 - Commercially available Fimasartan tablets

Experimental Protocols

Protocol 1: Quantification using Methanol as Solvent

This protocol is suitable for the analysis of **Fimasartan Potassium Trihydrate** in its pure form or in pharmaceutical formulations.

- 1. Preparation of Standard Stock Solution (100 μg/mL):
- Accurately weigh 10 mg of **Fimasartan Potassium Trihydrate** reference standard.
- Transfer it into a 100 mL volumetric flask.
- Dissolve the standard in a small amount of methanol and then dilute up to the mark with methanol.
- Sonicate for 10-15 minutes to ensure complete dissolution.
- 2. Preparation of Working Standard Solutions:



- From the standard stock solution, prepare a series of dilutions with concentrations ranging from 5 μ g/mL to 25 μ g/mL by transferring appropriate aliquots into separate 10 mL volumetric flasks and diluting with methanol.[3]
- 3. Determination of Maximum Absorbance (\lambdamax):
- Scan a 10 μg/mL working standard solution in the UV region from 400 nm to 200 nm against a methanol blank.
- The wavelength at which maximum absorbance is observed is the λmax. Several studies have reported a λmax of approximately 265 nm in methanol.[3]
- 4. Construction of Calibration Curve:
- Measure the absorbance of each working standard solution at the determined λmax (e.g., 265 nm).
- Plot a graph of absorbance versus concentration.
- The resulting plot should be linear, and the correlation coefficient (r²) should be greater than 0.999.
- 5. Preparation of Sample Solution (from Tablets):
- Weigh and powder 20 tablets to get a uniform mixture.
- Accurately weigh a quantity of the powder equivalent to 60 mg of Fimasartan and transfer it to a 100 mL volumetric flask.[4]
- Add about 50 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.[4]
- Dilute to the mark with methanol and mix well.
- Filter the solution through a suitable filter paper.
- From the filtrate, prepare a suitable dilution to obtain a final concentration within the linearity range (e.g., 10 μg/mL).
- 6. Quantification of Fimasartan in the Sample:
- Measure the absorbance of the final sample solution at the λ max.
- Determine the concentration of Fimasartan in the sample solution from the calibration curve.
- Calculate the amount of Fimasartan in the tablet formulation.

Protocol 2: Quantification using Water as Solvent



An alternative method utilizing water as a solvent has also been developed and validated.

- 1. Preparation of Standard Stock Solution (100 μg/mL):
- Follow the same procedure as in Protocol 1, using distilled water as the solvent.
- 2. Preparation of Working Standard Solutions:
- Prepare a series of dilutions from the stock solution with concentrations ranging from 3
 μg/mL to 21 μg/mL using distilled water.[2]
- 3. Determination of Maximum Absorbance (\lambdamax):
- Scan a working standard solution (e.g., 10 $\mu g/mL$) from 400 nm to 200 nm against a water blank.
- The reported λmax for Fimasartan in water is 261 nm.[2]
- 4. Construction of Calibration Curve and Sample Analysis:
- Follow steps 4, 5, and 6 from Protocol 1, using water as the solvent and measuring the absorbance at 261 nm.

Method Validation Parameters

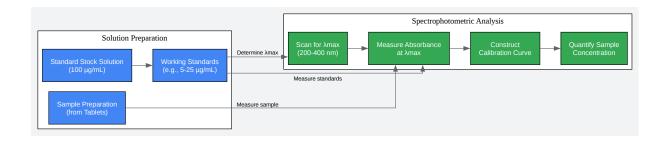
The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.



Parameter	Method 1 (Methanol)	Method 2 (Water)	Method 3 (Methanol)	Method 4 (Methanol)
Solvent	Methanol[3]	Water[2]	Methanol[1]	Methanol[4][5]
λтах	265 nm[3]	261 nm[2]	261 nm[1]	240 nm[4][5]
Linearity Range (μg/mL)	5-25[3]	3-21[2]	10-50[1]	2-20[4]
Correlation Coefficient (r²)	0.998[3]	>0.999[2]	0.999[1]	0.999[4][5]
Accuracy (% Recovery)	-	-	96.80 - 98.28[1]	98.74 - 99.23[4] [5]
Precision (%RSD)				
Intraday	0.31 - 0.45[3]	-	-	0.75[4][5]
Interday	0.72 - 1.18[3]	-	-	0.85[4][5]
Limit of Detection (LOD) (μg/mL)	-	-	0.002[1]	-
Limit of Quantification (LOQ) (µg/mL)	-	-	0.001[1]	-

Visualizations

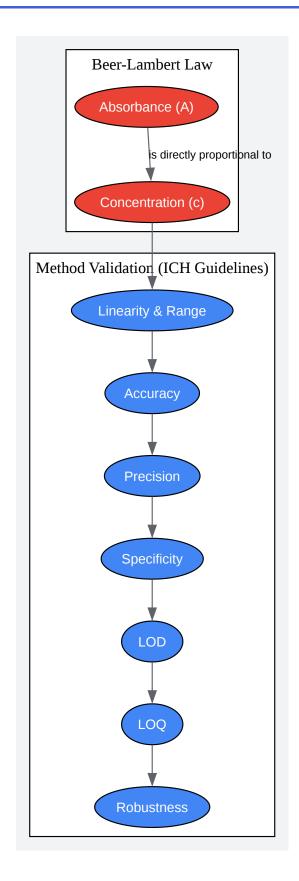




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Caption: Experimental workflow for UV spectrophotometric analysis.





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Caption: Key principles and validation relationships.



Conclusion

The UV spectrophotometric methods described are simple, accurate, precise, and cost-effective for the routine analysis of **Fimasartan Potassium Trihydrate** in both bulk drug and pharmaceutical formulations.[1][2] The validation data confirms that these methods are reliable and can be successfully employed for quality control purposes. The choice of solvent can be made based on laboratory availability and specific analytical requirements.

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